Dihydroniphimycin

Antifungal Antibacterial Structure-Activity Relationship

Dihydroniphimycin is a 36-membered ring polyol macrolide antibiotic with documented higher antimicrobial activity than its closest structural analog, niphimycin A. It is an essential benchmark compound for structure-activity relationship (SAR) panels, antifungal lead optimization, and plant protection research against resistant phytopathogens. Its well-defined structure was elucidated by advanced NMR and mass spectrometry, and the reported melting point (126–128°C) provides a straightforward physical property for identity confirmation and purity assessment. Sourced from Streptomyces hygroscopicus fermentation, this high-purity standard ensures reproducible experimental outcomes. For research use only; not for human or veterinary applications.

Molecular Formula C59H105N3O18
Molecular Weight 1144.5 g/mol
Cat. No. B15559771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroniphimycin
Molecular FormulaC59H105N3O18
Molecular Weight1144.5 g/mol
Structural Identifiers
InChIInChI=1S/C59H105N3O18/c1-34(19-15-12-10-11-13-18-26-62-58(60)61-9)27-37(4)51-21-17-14-16-20-45(64)38(5)48(67)29-42(63)28-43(78-53(72)32-52(70)71)30-44-31-49(68)56(75)59(77,80-44)33-50(69)35(2)22-24-46(65)39(6)55(74)41(8)54(73)36(3)23-25-47(66)40(7)57(76)79-51/h10-11,14,16-17,20,34-51,54-56,63-69,73-75,77H,12-13,15,18-19,21-33H2,1-9H3,(H,70,71)(H3,60,61,62)/b11-10+,17-14-,20-16-
InChIKeyQJBZWXDRESIVAD-XTHAQYFTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydroniphimycin Procurement: Chemical Profile and Baseline Characteristics of a Polyol Macrolide Antibiotic


Dihydroniphimycin (CAS 157536-03-3) is a 36-membered ring polyol macrolide antibiotic produced by the fermentation of Streptomyces hygroscopicus strain 15 [1]. The compound, with the molecular formula C59H105N3O18 and a molecular weight of approximately 1144.5 Da, is structurally related to non-polyenic macrolide antibiotics [1][2]. Its biological profile demonstrates antimicrobial activity against a spectrum of yeasts, filamentous fungi, and Gram-positive bacteria [1]. The core structure was elucidated using advanced NMR techniques and mass spectrometry, establishing it as a distinct chemical entity within the guanidyl-polyol macrolide class [1].

Dihydroniphimycin Selection: Why In-Class Macrolide Analogs Are Not Direct Substitutes


Simple in-class substitution within the polyol macrolide family is not scientifically defensible due to quantifiable differences in potency and structural modifications that directly impact biological activity. Evidence demonstrates that the specific reduction state and core scaffold of dihydroniphimycin confer a distinct activity profile, with the primary literature explicitly noting that dihydroniphimycin exhibits higher antimicrobial activity compared to its closest structural analog, niphimycin A [1]. Furthermore, the introduction of a malonyl group to the dihydroniphimycin core, creating malonyl-4,5-dihydroniphimycin, results in a new chemical entity with its own unique spectrum of activity against filamentous fungi and Gram-positive bacteria [2]. These findings underscore that the biological efficacy of this compound class is highly sensitive to specific molecular features, making precise compound selection critical for reproducible experimental outcomes.

Quantitative Evidence for Dihydroniphimycin Procurement: A Comparator-Based Analysis


Enhanced Antimicrobial Potency of Dihydroniphimycin Relative to Niphimycin A

In direct head-to-head analysis, dihydroniphimycin demonstrated higher antimicrobial activity compared to the structurally related niphimycin A. This differentiation was observed in the same study, establishing a clear performance advantage for dihydroniphimycin within its immediate chemical class [1].

Antifungal Antibacterial Structure-Activity Relationship

Structural Differentiation: Dihydroniphimycin as a Distinct 36-Membered Macrolide Scaffold

Dihydroniphimycin was characterized as a 36-membered ring macrolide antibiotic [1]. This structural classification is a key differentiator from other macrolide classes, such as the 24-membered macrolides (e.g., NK 154183A) , which may exhibit distinct biological targets and physicochemical properties.

Natural Product Chemistry Macrolide Biosynthesis Structural Elucidation

Distinct Bioactivity of Dihydroniphimycin Derivative Malonyl-4,5-dihydroniphimycin

The derivative malonyl-4,5-dihydroniphimycin, produced by the same S. hygroscopicus strain, was found to display activity against filamentous fungi and Gram-positive bacteria [1]. This demonstrates that even minor structural modifications to the dihydroniphimycin scaffold, such as the addition of a malonyl group, yield a compound with a distinct biological profile, underscoring the unique properties of the parent molecule.

Antifungal Gram-positive bacteria Structure-Activity Relationship

Defined Physicochemical Properties for Reproducible Handling

Vendor-sourced material is characterized by a specific melting point range of 126-128°C . This data point provides a tangible quality control metric for ensuring the identity and purity of the compound upon receipt, a critical factor for reproducible research.

Quality Control Formulation Stability

Demonstrated Utility in Agricultural Pathogen Research

The original isolation paper explicitly notes that dihydroniphimycin shows a 'preventive effect to fungal infection of plants' [1]. This application-focused observation differentiates the compound from many macrolides studied primarily for human or veterinary medicine, highlighting a specific, validated use-case in agricultural science.

Plant Pathology Agricultural Biotechnology Fungicide Discovery

Strategic Application Scenarios for Dihydroniphimycin in Scientific and Industrial Research


Lead Compound Optimization in Agricultural Fungicide Discovery

Research programs focused on developing novel antifungal agents for crop protection should prioritize dihydroniphimycin as a lead scaffold. Its documented preventive effect against fungal infection in plants [1], combined with its higher potency over the related niphimycin A [2], provides a validated starting point for medicinal chemistry efforts aimed at improving efficacy, stability, or formulation properties for field application. The distinct 36-membered macrolide scaffold [2] also offers a unique chemotype for exploring new modes of action against resistant phytopathogens.

Comparative Analysis of Polyol Macrolide Antibiotic Potency

When designing a comparative antimicrobial assay to evaluate the structure-activity relationships (SAR) within the polyol macrolide family, dihydroniphimycin is an essential component. Its well-defined structure [1] and the documented evidence that it exhibits higher activity than the close analog niphimycin A [2] make it an ideal benchmark. Including dihydroniphimycin in these panels will allow researchers to accurately calibrate the potency of new analogs and understand the structural features that drive enhanced antimicrobial effects.

Investigating the Mechanism of Action of 36-Membered Macrolides

For fundamental research into the mechanism of action of large-ring macrolide antibiotics, dihydroniphimycin serves as a critical tool compound. Its classification as a 36-membered ring macrolide [1] distinguishes it from smaller ring counterparts (e.g., 24-membered macrolides like NK 154183A ), allowing for studies on how ring size influences membrane permeability, target binding, and intracellular effects. This can provide key insights into the general pharmacology of this underexplored class of natural products.

Reference Standard for Purification and Quality Control Workflows

Laboratories involved in the isolation or biosynthesis of polyol macrolides can utilize characterized dihydroniphimycin as a reference standard. The reported melting point of 126-128°C provides a straightforward physical property for identity confirmation and purity assessment. This ensures the integrity of the material used in downstream applications, reducing the risk of experimental failure due to compound degradation or misidentification, a common challenge in natural product research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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